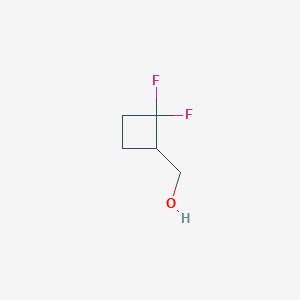

(2,2-Difluorocyclobutyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-difluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWXKQWZHLTWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds

An In-Depth Technical Guide to (2,2-Difluorocyclobutyl)methanol: A Key Building Block for Modern Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. Fluorine-containing motifs can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] Among these, small, strained, and fluorinated aliphatic rings have emerged as particularly valuable scaffolds. The gem-difluorocycloalkane motif, for instance, is increasingly recognized as a powerful bioisostere for common functional groups such as carbonyls, ethers, or gem-dimethyl groups.[3][4]

The introduction of a CF₂ group into a cyclobutane ring creates a unique molecular entity that is both polar and lipophilic.[1] This substitution can block sites of metabolic oxidation, modulate the acidity or basicity of nearby functional groups, and introduce favorable conformational constraints that can enhance binding to biological targets.[5][6] this compound is a prime example of a versatile building block that provides medicinal chemists with a ready handle to incorporate this advantageous scaffold into novel drug candidates. This guide offers a comprehensive overview of its structure, synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

Part 1: Structural and Physicochemical Properties

This compound is a colorless liquid whose structure is defined by a four-membered carbocycle bearing a gem-difluoro moiety at the 2-position and a hydroxymethyl group at the 1-position. The strong C-F bonds introduce a significant dipole moment and alter the electronic nature of the cyclobutane ring.

The presence of the electronegative fluorine atoms inductively withdraws electron density, which can influence the reactivity and pKa of adjacent functionalities.[5] Furthermore, the gem-difluoro group is sterically similar to a gem-dimethyl group but electronically distinct, offering a unique tool for probing structure-activity relationships (SAR).[3]

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1419101-11-3 | [7] |

| Alternate CAS | 679-83-4 | [8] |

| Molecular Formula | C₅H₈F₂O | [7] |

| Molecular Weight | 122.115 g/mol | [7] |

| SMILES | OCC1C(F)(F)CC1 | - |

| Boiling Point | ~131 °C (Predicted) | - |

| Appearance | Colorless Liquid | - |

Part 2: Synthesis and Purification

The synthesis of this compound is not widely reported in standard literature, but a robust and logical pathway can be constructed from available precursors, such as 2,2-difluorocyclobutane-1-carboxylic acid or its corresponding ethyl ester. The key transformation is the reduction of the carboxyl or ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce these stable functional groups.[9][10]

Overall Synthesis Workflow

The following diagram outlines a plausible synthetic route starting from a cyclobutanone precursor. The critical step detailed in the protocol below is the final reduction.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Reduction of 2,2-Difluorocyclobutane-1-carboxylic Acid

This protocol describes the reduction of the carboxylic acid precursor using lithium aluminum hydride (LiAlH₄).

Expertise & Causality:

-

Reagent Choice: LiAlH₄ is a potent reducing agent capable of reducing stable carboxylic acids to primary alcohols. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.[9]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are required. LiAlH₄ reacts violently with protic solvents (e.g., water, alcohols). THF is an excellent choice as it solubilizes the LiAlH₄-carboxylate complex.

-

Temperature Control: The initial addition is performed at 0 °C to control the highly exothermic reaction between LiAlH₄ and the acidic proton of the carboxylic acid, which liberates hydrogen gas. The subsequent reflux ensures the reaction goes to completion.

-

Quenching Procedure: A sequential, controlled addition of water and then aqueous base (the "Fieser workup") is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts. This avoids the formation of a gelatinous precipitate that can trap the product and complicate isolation.[10]

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Acid: Cool the suspension to 0 °C using an ice bath. Dissolve 2,2-difluorocyclobutane-1-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. (Caution: Vigorous gas evolution will occur initially).

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until all starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (X mL), and finally, add more water (3X mL).

-

Workup: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography on silica gel to yield pure this compound.

Part 3: Spectroscopic Characterization

No publicly available, verified spectra for this compound were identified. The following data is predicted based on the chemical structure and established principles of NMR and MS. This table serves as a guide for researchers to confirm the identity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Rationale |

| ¹H NMR | δ 3.6-3.8 ppm (2H, multiplet, -CH₂ OH); δ 2.4-2.6 ppm (1H, multiplet, -CH CH₂OH); δ 2.1-2.4 ppm (4H, multiplet, ring -CH₂ - protons) | The hydroxymethyl protons are deshielded by the oxygen. The ring protons will exhibit complex splitting due to both H-H and H-F couplings. |

| ¹³C NMR | δ ~115 ppm (triplet, ¹JCF ≈ 240-250 Hz, C F₂); δ ~60 ppm (-C H₂OH); δ ~40 ppm (triplet, ²JCF ≈ 20-25 Hz, -C HCH₂OH); δ ~25 ppm (ring -C H₂) | The carbon bonded to two fluorines will be significantly downfield and split into a triplet. Adjacent carbons will show smaller triplet couplings. |

| ¹⁹F NMR | δ -90 to -120 ppm (2F, complex multiplet) | Aliphatic gem-difluoro groups typically appear in this region. The two fluorine atoms are diastereotopic and will likely appear as a pair of doublets (geminal F-F coupling) with further splitting from adjacent protons.[11] |

| MS (EI) | m/z 122 (M⁺); 104 (M-H₂O)⁺; 91 (M-CH₂OH)⁺ | The molecular ion should be visible. Common fragmentation pathways for alcohols include the loss of water and the loss of the hydroxymethyl group. |

Part 4: Applications in Medicinal Chemistry and Derivatization

The primary value of this compound lies in its role as a functionalized building block for introducing the gem-difluorocyclobutane motif into larger, biologically active molecules.

Strategic Advantages:

-

Metabolic Blocking: The CF₂ group is chemically inert to oxidation by cytochrome P450 enzymes. Replacing a metabolically labile methylene (CH₂) or methyl group with a CF₂ can significantly enhance the metabolic stability and half-life of a drug candidate.[1]

-

Modulation of Physicochemical Properties: The introduction of fluorine generally increases lipophilicity (LogP), which can affect a compound's solubility, permeability, and plasma protein binding.[5][12] This allows for fine-tuning of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Conformational Control: The rigid four-membered ring restricts the conformational freedom of the molecule, which can pre-organize the compound into a bioactive conformation for optimal target binding, thereby increasing potency.

-

Bioisosteric Replacement: As a bioisostere of a carbonyl group, the CF₂ moiety can mimic the steric and electrostatic profile of the C=O bond without the associated hydrogen bond donating capability or chemical reactivity, providing a unique tool to probe ligand-receptor interactions.[4]

Potential Derivatization Pathways

The primary alcohol of this compound serves as a versatile synthetic handle for further elaboration, allowing it to be easily integrated into a larger molecular framework.

Caption: Key synthetic transformations of the primary alcohol group.

Part 5: Safety and Handling

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. Some suppliers recommend refrigerated storage (2-8 °C).

Conclusion

This compound is more than just a simple fluorinated alcohol; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug development. Its ability to serve as a stable, conformationally defined bioisostere provides a rational means to enhance metabolic stability, modulate physicochemical properties, and improve the overall drug-like characteristics of new therapeutic agents. As the demand for novel, effective, and safe medicines continues to grow, the utility of sophisticated building blocks like this compound will undoubtedly expand, solidifying its place in the modern drug discovery toolkit.

References

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. parchem.com [parchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

(2,2-Difluorocyclobutyl)methanol physical properties

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol: Properties, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated motifs can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among these, the gem-difluoroalkyl group is particularly valuable. This guide provides a comprehensive technical overview of this compound, a key building block for introducing the 2,2-difluorocyclobutyl moiety into novel chemical entities.[1][4] Authored for researchers, chemists, and drug development professionals, this document details the compound's known physical properties, outlines robust protocols for its characterization and handling, and explores its application in creating next-generation therapeutics.

Chemical Identity and Core Properties

This compound is a saturated carbocyclic alcohol featuring a geminal difluoride substitution on the cyclobutane ring. This structural feature is critical to its utility, imparting unique stereoelectronic properties that are highly sought after in pharmaceutical research.

Caption: 2D Structure of this compound

| Property | Value | Source(s) |

| CAS Number | 1419101-11-3 | [4][5] |

| Molecular Formula | C₅H₈F₂O | [4][5] |

| Molecular Weight | 122.12 g/mol | [4] |

| Purity | Typically ≥97% | [5] |

| Physical Form | Liquid | Inferred from related compounds |

| Storage | Room temperature | [5] |

Synthesis and Purification Workflow

While multiple proprietary methods exist, a common and logical synthetic route to this compound involves the reduction of a suitable carbonyl precursor, such as (2,2-difluorocyclobutyl)carbaldehyde or a corresponding carboxylic acid ester. The following section details a representative protocol for the reduction of the aldehyde.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes the reduction of (2,2-difluorocyclobutyl)carbaldehyde using sodium borohydride, a mild and selective reducing agent.

Causality: Sodium borohydride is chosen for its high selectivity for aldehydes over other potentially present functional groups and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride. Methanol is selected as the solvent due to its ability to dissolve the aldehyde and the reducing agent, and its protic nature facilitates the reaction mechanism.

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and placed in an ice-water bath to maintain a temperature of 0-5°C.

-

Reagent Addition: (2,2-difluorocyclobutyl)carbaldehyde (1.0 eq) is dissolved in anhydrous methanol (50 mL) and added to the flask.

-

Reductant Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: The reaction is stirred at 0-5°C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~6-7 to neutralize excess borohydride.

-

Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated in vacuo and purified via flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for Synthesis and Purification

Spectroscopic Characterization

Structural verification of this compound is unequivocally established through a combination of spectroscopic techniques. The following describes the expected results from a standard characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum provides key structural information.

-

Hydroxymethyl Protons (-CH₂OH): A doublet is expected around 3.6-3.8 ppm, coupled to the adjacent cyclobutyl proton.

-

Cyclobutyl Methine Proton (-CH-): A multiplet is expected, coupled to the hydroxymethyl protons and the adjacent cyclobutyl methylene protons.

-

Cyclobutyl Methylene Protons (-CH₂-): Complex multiplets are expected for the four protons on the cyclobutane ring, with significant complexity arising from geminal and vicinal couplings, including through-space coupling to the fluorine atoms.

-

-

¹³C NMR:

-

Hydroxymethyl Carbon (-CH₂OH): A signal is expected around 60-65 ppm.

-

Difluorinated Carbon (-CF₂-): A triplet is expected around 115-125 ppm due to one-bond carbon-fluorine coupling (¹JCF).

-

Other Cyclobutyl Carbons: Signals for the remaining three cyclobutyl carbons are expected in the aliphatic region (20-40 ppm), with splitting patterns determined by their proximity to the fluorine atoms (²JCF, ³JCF).

-

-

¹⁹F NMR: A complex multiplet is expected, as the two non-equivalent fluorine atoms will couple to each other and to nearby protons.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch: Sharp peaks are expected between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C-F Stretch: Strong, characteristic absorption bands are expected in the 1000-1200 cm⁻¹ region, indicative of the C-F bonds.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight (122.12 g/mol ). However, this peak may be weak or absent in electron ionization (EI) mass spectrometry.

-

Fragmentation Pattern: Common fragmentation would involve the loss of water (M-18) or the hydroxymethyl group (M-31).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard practices for handling fluorinated organic compounds and alcohols.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Handling: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6] Keep the compound away from open flames, sparks, and other sources of ignition.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Storage: Store containers in a cool, dry, and well-ventilated area, tightly sealed to prevent moisture contamination and evaporation.[6][7] Keep away from strong oxidizing agents.[6]

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[6]

Applications in Research and Drug Development

This compound serves as a valuable building block for introducing the difluorocyclobutyl moiety, which acts as a bioisostere for various functional groups, including carbonyls and unprotected hydroxyls.[1] This substitution offers several strategic advantages in drug design:

-

Metabolic Stability: The gem-difluoro group can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[2]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and modulate lipophilicity (logP), which is critical for membrane permeability and target engagement.[1]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Conclusion

This compound is a specialized chemical reagent with significant potential for accelerating drug discovery and development. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclobutane ring, provide medicinal chemists with a powerful tool for optimizing lead compounds. While detailed public data on all of its physical properties remains limited, the established protocols for its synthesis, characterization, and safe handling enable its effective use in research settings. As the demand for novel, metabolically robust, and potent therapeutic agents continues to grow, the importance of building blocks like this compound will undoubtedly increase.

References

- 1. [1-(2,2-Difluoroethyl)cyclobutyl]methanol|CAS 2024104-93-4 [benchchem.com]

- 2. (2,2-Difluorocyclohexyl)methanol (1545583-95-6) for sale [vulcanchem.com]

- 3. cas 509072-57-5|| where to buy (2,2-Difluorocyclopropyl)methanol [chemenu.com]

- 4. This compound | 1419101-11-3 | UGC10111 [biosynth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis of (2,2-Difluorocyclobutyl)methanol

Introduction: The Rising Prominence of the 2,2-Difluorocyclobutyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the 2,2-difluorocyclobutyl group has emerged as a particularly valuable bioisostere, offering a three-dimensional scaffold that can enhance pharmacological properties.[1][2] The synthesis of key building blocks containing this moiety, such as (2,2-difluorocyclobutyl)methanol, is therefore of critical importance to researchers and drug development professionals. This guide provides an in-depth technical overview of the primary synthetic pathways to this versatile intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

The cyclobutane ring, with its distinct puckered conformation, provides a unique spatial arrangement for substituents that can be exploited to optimize interactions with biological targets.[2] The addition of geminal difluoro groups to this scaffold further enhances its utility by increasing polarity and metabolic stability, making it an attractive component in the design of novel therapeutics.[3] this compound serves as a key precursor for the introduction of this valuable motif into more complex molecules.

This document will explore the most prevalent and effective strategies for the synthesis of this compound, with a focus on the reduction of 2,2-difluorocyclobutanecarboxylic acid and related derivatives. We will delve into the mechanistic details of these transformations and provide practical, step-by-step protocols for their execution.

Core Synthesis Pathway: Reduction of 2,2-Difluorocyclobutanecarboxylic Acid

The most direct and widely employed route to this compound involves the reduction of the corresponding carboxylic acid, 2,2-difluorocyclobutanecarboxylic acid. This approach is favored for its reliability and the commercial availability of the starting material. The overall transformation is depicted below:

Caption: General scheme for the reduction of 2,2-difluorocyclobutanecarboxylic acid.

Mechanistic Considerations

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the substrate's reactivity and the presence of other functional groups. For the reduction of 2,2-difluorocyclobutanecarboxylic acid, strong reducing agents are typically required.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for the reduction of carboxylic acids. The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride to the carbonyl oxygen. Subsequent hydride transfers from the aluminum complex reduce the carbonyl group to the corresponding alcohol. Due to its high reactivity, LiAlH₄ must be used in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF), and the reaction must be carefully quenched.

-

Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent offers a milder alternative to LiAlH₄ and often exhibits greater selectivity. The mechanism of borane reduction involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol. Borane reductions are typically slower than those with LiAlH₄ but are often preferred for their improved safety profile and functional group tolerance.

Experimental Protocols

Protocol 1: Reduction of 2,2-Difluorocyclobutanecarboxylic Acid using Lithium Aluminum Hydride

Materials:

-

2,2-Difluorocyclobutanecarboxylic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Sulfate (Na₂SO₄) solution

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: A solution of 2,2-difluorocyclobutanecarboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl and saturated Na₂SO₄ solution, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Reduction of 2,2-Difluorocyclobutanecarboxylic Acid using Borane-Tetrahydrofuran Complex

Materials:

-

2,2-Difluorocyclobutanecarboxylic Acid

-

Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of 2,2-difluorocyclobutanecarboxylic acid in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Borane: The BH₃·THF solution is added dropwise to the stirred solution of the carboxylic acid via an addition funnel.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the dropwise addition of methanol at 0 °C.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed in vacuo to afford the crude product, which can be purified by distillation or flash chromatography.

Data Summary

| Parameter | LiAlH₄ Reduction | BH₃·THF Reduction |

| Reagent | Lithium Aluminum Hydride | Borane-THF Complex |

| Solvent | Anhydrous THF/Diethyl Ether | Anhydrous THF |

| Reaction Time | 2-4 hours (at reflux) | 12-16 hours (at rt) |

| Workup | Fieser workup (H₂O, NaOH) | Methanol quench, acid/base wash |

| Typical Yield | >90% | >85% |

| Safety | Highly reactive, pyrophoric | Flammable, moisture-sensitive |

| Selectivity | Less selective | More selective |

Alternative Synthetic Strategies

While the reduction of the corresponding carboxylic acid is the most common approach, other synthetic routes to this compound have been explored. These methods often start from different precursors and may offer advantages in specific contexts.

From 2,2-Difluorocyclobutanone

An alternative pathway involves the use of 2,2-difluorocyclobutanone as a starting material. This ketone can be a versatile precursor for various difluorocyclobutane derivatives.[3][4]

Caption: General scheme for the synthesis from 2,2-difluorocyclobutanone.

One potential sequence involves the addition of a carbon nucleophile to the ketone, followed by transformations to introduce the hydroxymethyl group. For instance, a Wittig reaction could be employed to introduce a methylene group, which could then be subjected to hydroboration-oxidation to yield the desired primary alcohol. However, such multi-step sequences are generally less efficient than the direct reduction of the carboxylic acid. The addition of carbon nucleophiles to 3,3-difluorocyclobutanone can be challenging, often requiring the use of organolanthanum reagents to avoid undesired side reactions.[3][4]

Photochemical Approaches

Recent advancements in photochemistry have opened up new avenues for the synthesis of functionalized cyclobutanes.[5] Photochemical methods can offer unique selectivity and milder reaction conditions compared to traditional thermal reactions.[5] While a direct photochemical synthesis of this compound has not been extensively reported, the functionalization of bicyclobutanes through photochemical difluoroalkylation reactions presents a promising area for future exploration in accessing related structures.[5]

Conclusion

The synthesis of this compound is a key enabling step for the incorporation of the valuable 2,2-difluorocyclobutyl motif into drug candidates and other advanced materials. The most reliable and efficient pathway remains the reduction of 2,2-difluorocyclobutanecarboxylic acid, with both lithium aluminum hydride and borane-THF complex serving as effective reducing agents. The choice between these reagents will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and safety considerations. As the demand for novel fluorinated building blocks continues to grow, the development of even more efficient and sustainable synthetic methods for this compound and its derivatives will undoubtedly remain an active area of research.

References

- 1. nbinno.com [nbinno.com]

- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound (2,2-Difluorocyclobutyl)methanol. It covers its core identifiers, physicochemical properties, synthesis, applications in medicinal chemistry, and essential safety protocols.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate and enhance molecular properties. Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The geminal difluoro group (CF2), in particular, is a powerful bioisostere for carbonyls, ethers, and other functional groups.

This compound emerges as a valuable building block in this context. It provides a compact, conformationally restricted scaffold where the difluoro group can project into specific binding pockets, improving pharmacokinetic and pharmacodynamic profiles. This guide delves into the technical specifics of this compound, offering insights for its effective utilization in research and development.

Core Identifiers and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is identified by several key numbers and codes.

A critical point of clarification is the existence of multiple CAS Numbers attributed to this structure in various databases. The most frequently cited CAS Number is 1419101-11-3 .[1][2][][4] Researchers should verify the CAS number with their specific supplier to ensure procurement of the correct isomer and material.

Table 1: Key Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

| CAS Number | 1419101-11-3 | [1][2][][4] |

| Molecular Formula | C5H8F2O | [1][2][5] |

| Molecular Weight | 122.11 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | C1CC(C1CO)(F)F | [2] |

| Boiling Point | 130.9 ± 10.0 °C | |

| Storage Temperature | 2-8°C or Room Temperature | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While proprietary methods exist, a general and instructive synthetic approach involves the fluorination of a suitable cyclobutane precursor followed by functional group manipulation.

Conceptual Synthetic Workflow:

The causality behind this workflow is rooted in the strategic introduction of the key functional groups. A precursor with a carbonyl group (ketone) is often used as the handle for both the gem-difluorination and the subsequent reduction to the primary alcohol.

Caption: Generalized synthetic workflow for this compound.

Detailed Protocol (Illustrative Example):

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

-

Step 1: Fluorination of Cyclobutanone. To a cooled solution of a suitable cyclobutanone precursor in a chlorinated solvent (e.g., dichloromethane), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is stirred at low temperature and slowly allowed to warm to room temperature.

-

Causality: The choice of DAST or similar reagents is crucial for achieving geminal difluorination of the ketone without significant side reactions. The low temperature is necessary to control the exothermic nature of the reaction and improve selectivity.

-

-

Step 2: Work-up and Isolation. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Causality: The bicarbonate quench neutralizes the acidic byproducts of the fluorination reaction. The subsequent washes and drying remove water and inorganic salts, isolating the crude intermediate, 2,2-difluorocyclobutanone.

-

-

Step 3: Reduction to Alcohol. The crude 2,2-difluorocyclobutanone is dissolved in a suitable alcohol solvent (e.g., methanol or ethanol). Sodium borohydride (NaBH4) is added portion-wise at 0°C. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Causality: NaBH4 is a mild and selective reducing agent, ideal for converting the ketone to the primary alcohol without affecting the difluorinated carbon. Portion-wise addition at low temperature controls the reaction rate and prevents over-reduction or side reactions.

-

-

Step 4: Final Purification. The reaction is quenched with water, and the solvent is removed in vacuo. The residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

-

Causality: Chromatographic purification is essential to remove any unreacted starting material, byproducts, and residual reagents, ensuring the high purity (typically >97%) required for research and development applications.[1]

-

Applications in Drug Discovery

The (2,2-difluorocyclobutyl) moiety is a powerful tool for medicinal chemists. Its incorporation can confer several advantages.

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing metabolically labile hydrogens with fluorine can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]

-

Modulation of Physicochemical Properties: The two electron-withdrawing fluorine atoms can lower the pKa of nearby acidic or basic groups and increase lipophilicity, which can enhance membrane permeability and bioavailability.[6][7][8]

-

Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere of a carbonyl group or an ether oxygen. This allows for the fine-tuning of a compound's electronic and conformational properties to optimize target binding and selectivity.

Caption: Bioisosteric replacement of a carbonyl with a difluoromethylene group.

This building block is particularly relevant in the design of inhibitors for various targets, including kinases and proteases, and is listed as a "Protein Degrader Building Block," suggesting its utility in the development of PROTACs and other targeted protein degradation technologies.[1]

Safety and Handling

This compound and its precursors and reagents require careful handling in a controlled laboratory environment.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[12]

-

Ventilation: Handle the compound and any volatile reagents within a certified chemical fume hood to avoid inhalation of vapors.[9][12]

-

Fire Safety: The compound may be flammable. Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment and non-sparking tools.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Recommended storage temperatures can range from 2-8°C to room temperature; consult the supplier's safety data sheet (SDS) for specific recommendations.[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9][10]

In case of exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][12]

Conclusion

This compound is a specialized chemical building block with significant potential for accelerating drug discovery programs. Its unique combination of a conformationally constrained ring system and the property-modulating effects of the gem-difluoro group makes it an attractive scaffold for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1419101-11-3 | UGC10111 [biosynth.com]

- 4. allbiopharm.com [allbiopharm.com]

- 5. parchem.com [parchem.com]

- 6. (2,2-Difluorocyclohexyl)methanol (1545583-95-6) for sale [vulcanchem.com]

- 7. [1-(2,2-Difluoroethyl)cyclobutyl]methanol|CAS 2024104-93-4 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. uwm.edu [uwm.edu]

- 10. fishersci.com [fishersci.com]

- 11. methanex.com [methanex.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. michigan.gov [michigan.gov]

The Emergence of a Key Building Block: A Technical Guide to the Synthesis of (2,2-Difluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the various fluorinated motifs, gem-difluorinated cycloalkanes have garnered significant attention. The introduction of a CF2 group can profoundly influence a molecule's lipophilicity, metabolic stability, and conformational preferences, often leading to improved potency and bioavailability. While 3,3-difluorocyclobutane derivatives have been extensively explored, their 2,2-difluoro isomers remained relatively inaccessible until recently. This guide provides an in-depth technical overview of the pioneering multigram synthesis of (2,2-difluorocyclobutyl)methanol, a versatile building block poised to unlock new avenues in medicinal chemistry.

The Synthetic Hurdle and a Novel Approach

The development of a scalable and efficient synthesis for 2-substituted-2,2-difluorocyclobutanes presented a significant challenge. The breakthrough came with the development of a synthetic route centered on the deoxofluorination of a readily accessible precursor, O-protected 2-(hydroxylmethyl)cyclobutanone. This strategy, pioneered by Grygorenko and his team, has enabled the production of this compound on a multigram scale, making it a readily available building block for drug discovery programs.[1][2]

The overall synthetic workflow is a multi-step process that begins with the preparation of 2-(hydroxymethyl)cyclobutanone, followed by protection of the hydroxyl group, the critical deoxofluorination of the ketone, and finally, deprotection to yield the target alcohol.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Part 1: Synthesis of 2-(Hydroxymethyl)cyclobutanone

This initial step involves an aldol condensation reaction to introduce the hydroxymethyl group onto the cyclobutanone ring.

Methodology:

-

To a stirred solution of cyclobutanone (1.0 eq) in an appropriate solvent such as methanol, add a catalytic amount of a base (e.g., potassium carbonate).

-

Slowly add paraformaldehyde (1.1 eq) to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-(hydroxymethyl)cyclobutanone.

Part 2: Protection of the Hydroxyl Group

To prevent unwanted side reactions during the subsequent deoxofluorination step, the primary alcohol is protected, in this case as a tert-butoxycarbonyl (Boc) carbonate.

Methodology:

-

Dissolve 2-(hydroxymethyl)cyclobutanone (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).

-

Add a base such as triethylamine (1.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) portion-wise at room temperature.[3]

-

Stir the reaction mixture overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude tert-butyl ((2-oxocyclobutyl)methyl)carbonate is often used in the next step without further purification.

Part 3: Deoxofluorination of the Ketone

This is the cornerstone of the synthesis, where the ketone is converted to the gem-difluoro group using a modern deoxofluorinating agent. XtalFluor-E is a preferred reagent due to its crystalline nature, enhanced thermal stability, and ease of handling compared to traditional reagents like DAST.[1][4][5]

Caption: Simplified mechanism of deoxofluorination of the ketone.

Methodology:

-

To a solution of tert-butyl ((2-oxocyclobutyl)methyl)carbonate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (Et3N·3HF, 3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add XtalFluor-E (1.5 eq) to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield tert-butyl ((2,2-difluorocyclobutyl)methyl)carbonate.

Part 4: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to unveil the desired primary alcohol.

Methodology:

-

Dissolve the purified tert-butyl ((2,2-difluorocyclobutyl)methyl)carbonate in a suitable solvent such as dichloromethane.

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure this compound.

Physicochemical Properties and Data Presentation

The introduction of the 2,2-difluoro moiety has a predictable and valuable impact on the physicochemical properties of the cyclobutane core. Specifically, it influences the acidity and basicity of derivatives. The following table summarizes the measured pKa and LogP values for key 2,2-difluorocyclobutane derivatives compared to their non-fluorinated and 3,3-difluoro analogs.[2]

| Compound | pKa | LogP |

| 2,2-Difluorocyclobutaneamine | 9.5 | 0.8 |

| Cyclobutanamine | 10.4 | 0.4 |

| 3,3-Difluorocyclobutanamine | 8.8 | 0.6 |

| 2,2-Difluorocyclobutanecarboxylic acid | 4.1 | 1.1 |

| Cyclobutanecarboxylic acid | 4.8 | 0.7 |

| 3,3-Difluorocyclobutanecarboxylic acid | 4.0 | 0.9 |

Data sourced from Grygorenko et al., J. Org. Chem. 2019, 84 (13), pp 8487–8496.[1]

Conclusion and Future Outlook

The successful development of a robust, multigram-scale synthesis of this compound marks a significant advancement in the field of fluorine chemistry and drug discovery. This technical guide outlines the key steps and underlying principles of this synthetic route, providing researchers with the foundational knowledge to utilize this valuable building block. The availability of this compound and its derivatives opens the door to the systematic exploration of this unique chemical space, with the potential to yield novel therapeutic agents with enhanced properties. As the demand for sophisticated molecular scaffolds continues to grow, the strategic application of such building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of (2,2-Difluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclobutyl moiety is an emerging motif of significant interest, providing a unique three-dimensional scaffold. This guide presents a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of (2,2-Difluorocyclobutyl)methanol, a key building block in this class. While direct experimental spectra for this specific molecule are not widely available, this document leverages data from closely related, structurally analogous compounds to provide a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes detailed experimental protocols, predicted spectral data, and an in-depth interpretation, offering a robust framework for researchers working with this and similar fluorinated scaffolds.

Introduction: The Role of Fluorine in Drug Design and the Importance of Spectroscopic Analysis

The introduction of fluorine into drug candidates can profoundly influence their biological activity. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The gem-difluoro group (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl or ether linkage, while also introducing a significant dipole moment.

The 2,2-difluorocyclobutyl ring system offers a conformationally constrained scaffold that can be exploited to orient substituents in a defined three-dimensional space, a critical aspect of rational drug design. This compound serves as a versatile starting material for the synthesis of more complex molecules bearing this valuable motif.

Unambiguous structural characterization is paramount in the synthesis of novel chemical entities. Spectroscopic techniques provide the necessary tools to confirm the identity and purity of a target compound. This guide provides a detailed roadmap for the spectroscopic analysis of this compound, with a focus on the practical application and interpretation of NMR, IR, and MS data. The predictions and interpretations presented herein are heavily based on the excellent work by Chernykh et al. in their 2019 publication in the Journal of Organic Chemistry, which details the synthesis and characterization of a range of 2,2-difluorocyclobutyl-substituted building blocks[1][2][3][4].

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

Experimental Protocol: NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~ 3.7 | d | 2H | CH ₂OH | J(H,H) ≈ 7 |

| ~ 2.6 - 2.8 | m | 1H | CH -CH₂OH | |

| ~ 2.2 - 2.4 | m | 2H | CH ₂ (adjacent to CF₂) | |

| ~ 1.9 - 2.1 | m | 2H | CH ₂ (adjacent to CH) | |

| ~ 1.7 | br s | 1H | OH |

Interpretation:

-

-CH₂OH Protons: The two protons of the hydroxymethyl group are expected to appear as a doublet around 3.7 ppm, split by the adjacent methine proton.

-

Methine Proton: The proton on the carbon bearing the hydroxymethyl group will be a complex multiplet due to coupling with the neighboring protons on the ring and the CH₂OH group. Its chemical shift will be downfield due to the influence of the electronegative oxygen atom.

-

Cyclobutyl Protons: The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region. The protons on the carbon adjacent to the CF₂ group are expected to be shifted slightly downfield compared to a non-fluorinated cyclobutane due to the electron-withdrawing effect of the fluorine atoms.

-

Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The presence of fluorine will introduce characteristic splitting patterns.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | ~ 125 | t | C F₂ | ¹J(C,F) ≈ 250 | | ~ 65 | s | C H₂OH | | | ~ 40 | t | C H₂ (adjacent to CF₂) | ²J(C,F) ≈ 25 | | ~ 35 | s | C H-CH₂OH | | | ~ 20 | s | C H₂ (adjacent to CH) | |

Interpretation:

-

CF₂ Carbon: The most downfield signal in the aliphatic region will be the carbon bearing the two fluorine atoms. This signal will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)), with a large coupling constant of approximately 250 Hz.

-

CH₂OH Carbon: The carbon of the hydroxymethyl group will appear as a singlet around 65 ppm.

-

CH₂ (adjacent to CF₂): The carbons adjacent to the CF₂ group will be split into a triplet due to two-bond coupling with the fluorine atoms (²J(C,F)), with a smaller coupling constant of around 25 Hz.

-

Other Cyclobutyl Carbons: The remaining carbons of the cyclobutane ring will appear as singlets in the aliphatic region.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 to -110 | m | CF ₂ |

Interpretation:

-

The two fluorine atoms in the gem-difluoro group are diastereotopic and therefore chemically non-equivalent. This will result in two separate signals in the ¹⁹F NMR spectrum, which will appear as a complex multiplet due to geminal F-F coupling and vicinal H-F couplings. The chemical shift is expected in the typical range for aliphatic gem-difluorides.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Figure 3: General workflow for acquiring an IR spectrum.

Predicted IR Data and Interpretation

Table 4: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch |

| 3000 - 2850 | Medium | C-H stretch (sp³) |

| 1250 - 1050 | Strong | C-F stretch |

| 1150 - 1000 | Strong | C-O stretch |

Interpretation:

-

O-H Stretch: A prominent broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding.

-

C-H Stretch: Medium intensity bands between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the cyclobutyl ring and the methylene group.

-

C-F Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of C-F stretching vibrations. These are typically some of the strongest bands in the spectrum of a fluorinated compound.

-

C-O Stretch: A strong band in the 1150-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Figure 4: Simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Interpretation

Molecular Weight: 122.11 g/mol

Predicted Key Fragments (m/z):

-

122 (M⁺): The molecular ion peak may be observed, although it could be weak.

-

103 (M⁺ - F): Loss of a fluorine atom.

-

91 (M⁺ - CH₂OH): Loss of the hydroxymethyl group.

-

71 (C₄H₄F₂⁺): A fragment corresponding to the difluorocyclobutyl ring after loss of the side chain.

-

31 (CH₂OH⁺): A prominent peak corresponding to the hydroxymethyl fragment.

Interpretation:

The fragmentation pattern will be dictated by the relative stability of the resulting carbocations and neutral fragments. The loss of the hydroxymethyl group is a common fragmentation pathway for primary alcohols. The presence of the strong C-F bonds will also influence the fragmentation, with the loss of a fluorine atom or HF being possible. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and key fragments.

Conclusion

References

- 1. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of (2,2-Difluorocyclobutyl)methanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a range of critical pharmaceutical parameters. Judicious fluorination can significantly influence a molecule's metabolic stability, lipophilicity, membrane permeability, pKa, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, small, strained ring systems bearing gem-difluoro motifs have garnered considerable attention. (2,2-Difluorocyclobutyl)methanol, in particular, has emerged as a valuable synthon, providing a versatile platform for introducing the desirable 2,2-difluorocyclobutyl moiety into advanced pharmaceutical intermediates. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, and practical applications, providing researchers with the technical insights necessary to leverage this potent building block in their drug development programs.

Physicochemical Properties and Commercial Availability

This compound is a specialty chemical available from a number of fine chemical suppliers. It is typically offered as a reference standard for pharmaceutical testing and as a building block for organic synthesis.[2]

Key Identifiers and Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1419101-11-3 | [2][3] |

| Molecular Formula | C₅H₈F₂O | [2][3] |

| Molecular Weight | 122.11 - 122.12 g/mol | [2][3] |

| Boiling Point | 130.9 ± 10.0 °C | |

| Purity | Typically ≥97% | [3] |

| Storage | Room temperature | [3] |

Commercial Suppliers

This compound is commercially available from several specialized chemical suppliers. Researchers can procure this building block from vendors such as:

It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and is not for medical or consumer use.[3]

Strategic Applications in Medicinal Chemistry

The 2,2-difluorocyclobutyl moiety offers a unique combination of conformational rigidity and modulated electronics that can be strategically employed in drug design. The gem-difluoro group can act as a bioisostere for a carbonyl group or an ether linkage, while also enhancing metabolic stability by blocking sites of oxidative metabolism. The cyclobutyl ring itself introduces a three-dimensional element that can improve binding to protein targets.

While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are not readily found, its utility can be inferred from the broader application of fluorinated cyclobutanes in medicinal chemistry. These motifs are recognized as valuable building blocks for expanding the chemical space available to medicinal chemists.

Synthetic Utility and Experimental Protocols

This compound is a versatile building block that can undergo a variety of chemical transformations to generate more complex intermediates. The primary alcohol functionality serves as a handle for oxidation, etherification, esterification, and conversion to leaving groups for nucleophilic substitution.

Oxidation to (2,2-Difluorocyclobutyl)carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehyde is a key intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Exemplary Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

-

Oxalyl chloride and DMSO: These reagents react to form the active oxidizing species, the chlorosulfonium salt. This reaction is typically performed at low temperatures (-78 °C) to prevent decomposition of the intermediate.

-

Triethylamine (a hindered base): This is added to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde. A hindered base is used to minimize side reactions.

-

Anhydrous conditions: The reaction is sensitive to water, which can consume the active oxidizing species.

Step-by-Step Methodology:

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the resulting mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (2,2-Difluorocyclobutyl)carbaldehyde.

-

The crude product can be purified by silica gel chromatography.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[4][5][6]

Exemplary Protocol: Synthesis of a Benzyl Ether Derivative

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the alcohol to form the corresponding alkoxide.

-

Anhydrous THF: An aprotic solvent is used to prevent quenching of the strong base and the alkoxide intermediate.

-

Benzyl Bromide: A reactive primary alkyl halide is used as the electrophile.

Step-by-Step Methodology:

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield the desired benzyl ether.

Visualization of Key Transformations

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant potential for applications in drug discovery and medicinal chemistry. Its unique structural and electronic properties, imparted by the gem-difluoro cyclobutyl moiety, make it an attractive tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental protocols provided in this guide offer a practical starting point for researchers looking to incorporate this valuable synthon into their synthetic strategies. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1419101-11-3 | UGC10111 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the diverse array of fluorinated motifs, the gem-difluorocycloalkyl group, particularly the (2,2-difluorocyclobutyl)methanol core and its analogs, has garnered significant attention.[2][3] This guide provides a comprehensive technical overview of this scaffold, delving into the scientific rationale for its use, prevalent synthetic strategies, the impact of gem-difluorination on drug-like properties, and its application in contemporary drug discovery. We will explore the causality behind experimental choices, present detailed protocols for synthesis and evaluation, and summarize key data to provide actionable insights for researchers in the field.

The Scientific Imperative: Why this compound?

The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional exit vector profile compared to more flexible acyclic or larger cyclic systems.[4][5] Its application in medicinal chemistry, however, has been tempered by potential metabolic liabilities, specifically oxidative metabolism at C-H bonds. The introduction of a gem-difluoro (CF₂) group onto the cyclobutane ring addresses this challenge directly while conferring a suite of beneficial properties.[6]

The Bioisosteric Role of the gem-Difluoro Group:

The CF₂ group is a versatile bioisostere, often used as a mimic for carbonyl groups, ether linkages, or even methylene groups, but with profoundly different electronic characteristics.[7][8] Its influence stems from several key factors:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[6] Replacing a metabolically vulnerable C-H₂ group with CF₂ effectively blocks this "soft spot," enhancing metabolic stability and prolonging the compound's half-life.[9][10]

-

Modulation of Lipophilicity (LogP): While fluorination often increases lipophilicity, the effect of a CF₂ group is highly context-dependent.[8] Studies on functionalized cycloalkanes have shown that gem-difluorination can lead to a decrease in LogP, particularly when adjacent to polar functional groups, which can improve aqueous solubility and reduce off-target toxicity.[11][12]

-

Conformational Control: The steric bulk and strong dipole moment of the C-F bonds influence the conformational preference of the cyclobutane ring, which can lock a molecule into a more bioactive conformation for optimal target engagement.[1]

-

Altering Acidity/Basicity (pKa): The powerful electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity of neighboring protons and the basicity of nearby functional groups. This inductive effect can lower the pKa of adjacent amines or acids, altering their ionization state at physiological pH and thereby affecting cell permeability and target binding.[12][13]

The this compound scaffold provides a synthetically accessible entry point to harness these properties, with the primary alcohol serving as a versatile handle for further elaboration into a diverse library of structural analogs.

Synthetic Strategies: From Precursors to Analogs

The synthesis of this compound and its derivatives relies on a few robust strategies. The choice of route is often dictated by the desired substitution pattern, stereochemistry, and scalability. A primary and efficient approach involves the deoxofluorination of a readily available ketone precursor.[5][14]

Workflow for Synthesis and Analog Generation

The overall process can be visualized as a multi-stage workflow, starting from a common intermediate and diverging to create a library of analogs for biological screening.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (2,2-Difluorocyclobutyl)methanol from Diethyl Malonate

Abstract: This document provides a comprehensive, research-grade protocol for the multi-step synthesis of (2,2-Difluorocyclobutyl)methanol, a valuable fluorinated building block for pharmaceutical and materials science applications. The synthetic pathway originates from the readily available starting material, diethyl malonate. Each stage of the synthesis is detailed with step-by-step instructions, explanations of the underlying chemical principles, and justifications for the selection of specific reagents and conditions. The protocol is designed for researchers, medicinal chemists, and process development scientists who require a robust and understandable method for accessing this important fluorinated motif. The inclusion of gem-difluoro groups is a critical strategy in modern drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2]

Overall Synthetic Strategy

The synthesis of this compound (7 ) from diethyl malonate (1 ) is accomplished through a five-stage process. The core strategy involves:

-

Cycloalkylation: Formation of the cyclobutane ring system via a malonic ester synthesis.

-

Hydrolysis & Decarboxylation: Conversion of the resulting gem-diester to a monocarboxylic acid.

-

α-Oxidation: Functionalization of the cyclobutane ring to introduce a ketone, which is the precursor to the gem-difluoro group. This is achieved via esterification, α-hydroxylation, and subsequent oxidation.

-

Deoxyfluorination: Conversion of the ketone to the target 2,2-difluoro moiety using a specialized fluorinating agent.

-

Reduction: Final reduction of the ester to the primary alcohol, yielding the target molecule.

Figure 1: Overall synthetic workflow from Diethyl Malonate to this compound.

Experimental Protocols & Methodologies

Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (2)